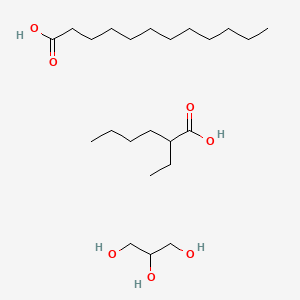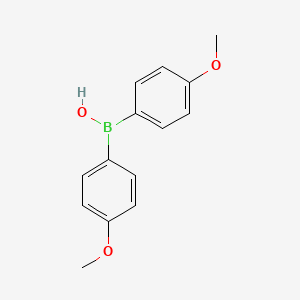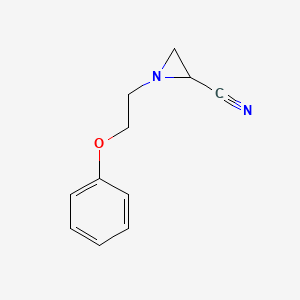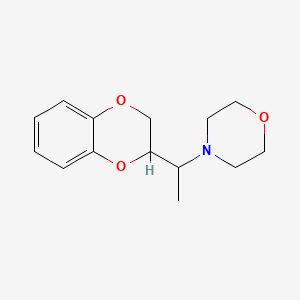
2-(1-Morpholinoethyl)-1,4-benzodioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Morpholinoethyl)-1,4-benzodioxane is an organic compound that features a morpholine ring attached to an ethyl group, which is further connected to a benzodioxane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane typically involves the reaction of 1,4-benzodioxane with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution on the benzodioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques such as column chromatography or recrystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Morpholinoethyl)-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
2-(1-Morpholinoethyl)-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Morpholinoethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the benzodioxane structure provides a stable framework for binding. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler structure with similar functional groups.
1,4-Benzodioxane: Lacks the morpholine group but shares the benzodioxane core.
2-(1-Piperidinoethyl)-1,4-benzodioxane: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
2-(1-Morpholinoethyl)-1,4-benzodioxane is unique due to the combination of the morpholine ring and the benzodioxane structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or similar compounds.
Propriétés
Numéro CAS |
69766-28-5 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |
Clé InChI |
HTGYYXDALADZAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)



![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)

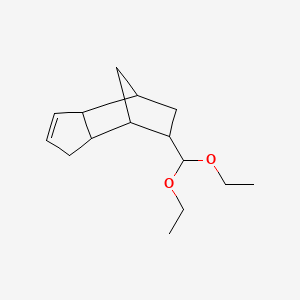
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
